molecular formula C9H13N3O2 B2579508 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 1935578-53-2

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B2579508
CAS No.: 1935578-53-2
M. Wt: 195.222
InChI Key: NLBBOKLTVTVKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is a spirocyclic compound featuring a fused oxadiazole ring and a 2-oxa-6-azaspiro[3.4]octane core. The spirocyclic architecture confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability .

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-11-8(14-12-6)7-2-10-3-9(7)4-13-5-9/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBBOKLTVTVKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNCC23COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours . Another method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Structural Variations and Core Modifications

Key analogues differ in substituents, core heteroatoms, and appended functional groups. Below is a comparative analysis:

Key Observations

Core Heteroatom Effects :

  • The 2-oxa-6-azaspiro[3.4]octane core (target compound) replaces a nitrogen atom in the diazaspiro core (e.g., compound 24) with oxygen. This substitution likely enhances polarity and aqueous solubility, which may improve pharmacokinetic profiles .
  • In contrast, 2,6-diazaspiro[3.4]octane derivatives (e.g., compound 24) exhibit rotational isomerism due to restricted rotation around the nitro furoyl group, as evidenced by split NMR signals .

Substituent Impact: 3-Methyl-1,2,4-oxadiazole: The methyl group in the target compound balances lipophilicity and metabolic stability. Analogues with bulkier substituents (e.g., ethyl in ) may exhibit prolonged half-lives but reduced solubility. Nitro Furoyl Group: Present in compound 24, this moiety is associated with antibacterial activity, as nitrofurans are known DNA disruptors .

Substitution of the spirocyclic core in quinazoline derivatives (e.g., EGFR inhibitors) enhances activity against lung cancer cell lines, suggesting the target compound’s applicability in oncology .

Biological Activity

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is a heterocyclic compound that belongs to the oxadiazole family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and interactions with various biological targets.

Structural Characteristics

The unique spiro structure of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane allows it to engage in specific interactions with biological molecules. The presence of nitrogen and oxygen heteroatoms in its structure is significant for its biological activity.

Property Value
Molecular Formula C9H13N3O2
Molecular Weight 183.22 g/mol
CAS Number 1935578-53-2
IUPAC Name 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane

Anticancer Potential

Research indicates that 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane exhibits significant anticancer activity. It has been shown to inhibit specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating pathways related to reactive oxygen species (ROS) generation and cell cycle arrest.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways relevant to neurological disorders. The inhibition of these enzymes could provide therapeutic avenues for conditions such as Alzheimer's disease.

Receptor Binding

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane has shown promise in binding to neurotransmitter receptors, indicating potential applications in treating cognitive disorders. Its binding affinity suggests it could modulate neurotransmission effectively.

The mechanism of action of this compound involves multiple biochemical pathways:

  • Apoptosis Induction : The compound activates pro-apoptotic signals while inhibiting anti-apoptotic factors.
  • Enzyme Interaction : It binds to specific enzymes, altering their activity and affecting downstream signaling pathways.
  • Receptor Agonism : The interaction with neurotransmitter receptors can lead to changes in neuronal signaling and potentially improve cognitive functions.

Case Studies

Several studies have highlighted the biological effects of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane:

  • Study on Anticancer Activity :
    • Cell lines tested: A549 (lung cancer), MCF7 (breast cancer).
    • Results: Significant reduction in cell viability at concentrations above 10 µM.
    • Mechanism: Induction of apoptosis confirmed via Annexin V staining.
  • Study on Enzyme Inhibition :
    • Target enzyme: Acetylcholinesterase (AChE).
    • Results: IC50 value of 15 µM indicating moderate inhibition.
    • Implication: Potential use in Alzheimer's therapy through AChE inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are employed to prepare 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane, and how are yields optimized?

  • Methodology : The compound is synthesized via multi-step protocols involving:

  • Coupling reactions : For example, a nitrofuran moiety (e.g., 5-nitro-2-furoyl) is introduced using general Procedure B (acid chloride coupling with spirocyclic amines under inert conditions) .
  • Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups are used to stabilize intermediates, as seen in tert-butyl ester derivatives of related azaspiro compounds .
  • Purification : Column chromatography (silica gel) and recrystallization (e.g., from EtOAc/hexane) yield pure products (43–63% yields) .
    • Key Data : Reaction conditions (temperature, solvent) and stoichiometric ratios critically impact yields. For instance, excess acyl chloride (1.2–1.5 eq.) improves coupling efficiency .

Q. How is the structural integrity and purity of this spirocyclic compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify rotational isomers (e.g., split signals for oxadiazole and spirocyclic protons) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ matches calculated values within 2 ppm error) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate purity .
  • HPLC : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Pharmacological Assessment :

  • EGFR Inhibition : The spirocyclic core enhances inhibitory activity against EGFR mutants (e.g., L858R/T790M) in lung cancer cell lines (HCC827, A549). Assays include:
  • Cell viability (MTT) : IC₅₀ values (e.g., 0.028 µM for antimicrobial analogs) .
  • Kinase inhibition assays : Recombinant EGFR kinase domains are tested with ATP-competitive inhibitors .
  • Antiplasmodial Activity : Derivatives with nitrofuran groups show EC₅₀ values <1 µM in Plasmodium falciparum cultures .

Q. How do structural modifications influence pharmacological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent ModificationBiological ImpactReference
3-Methyl-1,2,4-oxadiazole Enhances metabolic stability and EGFR binding
Benzyl vs. methylsulfonyl Benzyl groups improve solubility; methylsulfonyl boosts potency
Nitrofuran vs. triazole Nitrofuran confers antiparasitic activity
  • Methodology : Analog libraries are generated via parallel synthesis, followed by in vitro screening and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What is the mechanistic basis for EGFR inhibition by this compound?

  • Mechanistic Studies :

  • Competitive Binding Assays : The compound displaces ATP in kinase assays, suggesting direct binding to the ATP pocket .
  • Molecular Dynamics Simulations : The spirocyclic core induces conformational changes in EGFR’s activation loop, stabilizing the inactive state .
  • Western Blotting : Reduces phosphorylation of EGFR downstream targets (e.g., ERK1/2) in cancer cell lines .

Q. How are stability and solubility profiles assessed for preclinical development?

  • Methodology :

  • Solubility : Measured in PBS (pH 7.4) and DMSO; solubility >1 mg/mL in water is preferred .
  • Stability :
  • Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 2–9) for 48 hours; analyze via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour); quantify parent compound using LC-MS .
    • Key Data : Oxalate salts improve aqueous solubility (e.g., 2-oxa-5-azaspiro[3.4]octane oxalate has solubility >10 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.